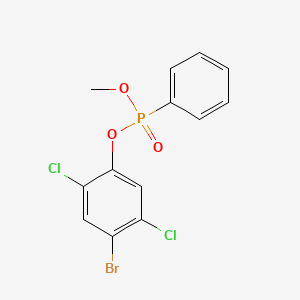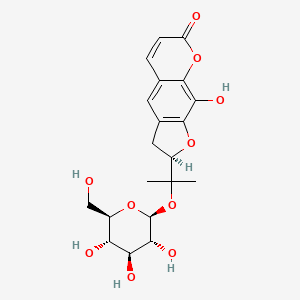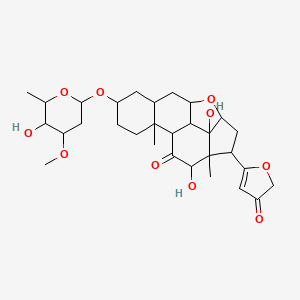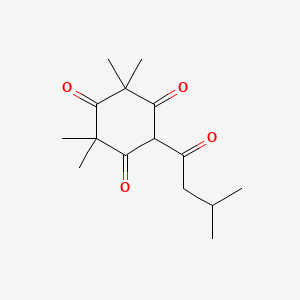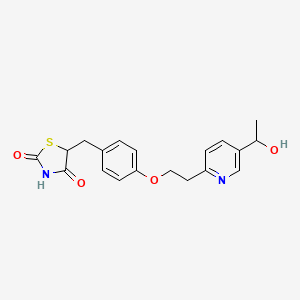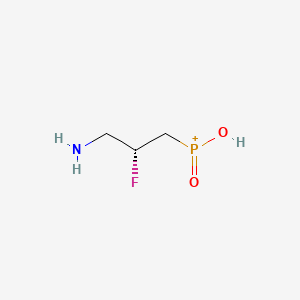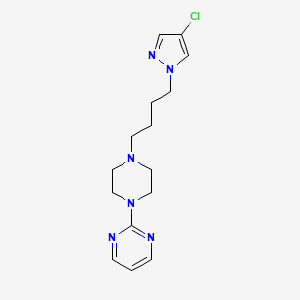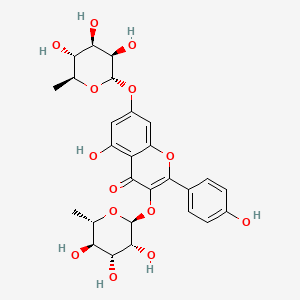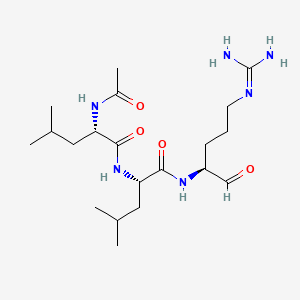
Leupeptina
Descripción general
Descripción
Leupeptin, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor that can inhibit cysteine, serine, and threonine peptidases . It is a water-soluble and cell-permeable organic compound produced by various species of actinomycetes and several other fungal families .
Synthesis Analysis
Leupeptin is produced by various species of actinomycetes . An enzyme that condenses acetyl-L-leucyl-L-leucine and L-arginine into acetyl-L-leucyl-L-leucyl-L-arginine (leupeptin acid) was partially purified from a cell extract of Streptomyces roseus MA839-A1 .Molecular Structure Analysis
The molecular formula of Leupeptin is C20H38N6O4 . The average mass is 426.553 Da and the monoisotopic mass is 426.295441 Da .Chemical Reactions Analysis
Leupeptin is a broad-spectrum covalent inhibitor of serine, cysteine, and threonine proteases .Physical And Chemical Properties Analysis
Leupeptin is a water-soluble and cell-permeable organic compound . It is lyophilized in physical form . It is stored dry at -20ºC for up to 18 months after the date of receipt .Aplicaciones Científicas De Investigación
Inhibición de Proteasas en la Purificación de Proteínas
La Leupeptina es un inhibidor de proteasas producido naturalmente por ciertas especies de bacterias del suelo, Streptomyces. Es particularmente útil durante las etapas iniciales de la purificación de proteínas para evitar que las proteasas en el tejido degraden la proteína de interés. Su amplio espectro de inhibición de proteasas la hace invaluable en la investigación bioquímica y la producción a gran escala de proteínas .
Investigación sobre la Protección Auditiva
En la investigación con modelos animales, la this compound ha demostrado un potencial para proteger las células ciliadas del oído del daño causado por ruidos fuertes y ciertos antibióticos. Esta protección contra el daño celular ha demostrado prevenir la pérdida auditiva, lo que indica su importancia en los estudios otológicos .
Análisis del Flujo de Autofagia
La this compound sirve como un inhibidor específico de las proteinasas de cisteína lisosómica. Cuando se administra a ratas o ratones en ayunas, inhibe la degradación proteica autolisosómica, lo que lleva a la acumulación de autolisosomas en el hígado. Este efecto se utiliza para medir el flujo autofágico in vivo examinando los niveles elevados de sustratos de autofagia selectiva y proteínas de membrana autofagosómica en homogeneizados de hígado .
Aislamiento de Autolisosomas
La capacidad del compuesto para inhibir la proteólisis autofágica permite el aislamiento de autolisosomas de las células hepáticas. Estos autolisosomas aislados se pueden examinar luego en busca de la presencia de proteínas citoplasmáticas secuestradas e intermediarios de degradación, proporcionando información sobre los procesos de autofagia selectiva y no selectiva .
Estudio de las Proteinasas de Cisteína Lisosómica
La this compound se dirige a las proteinasas de cisteína lisosómica, incluidas la catepsina L, B, H y la legumain. Al penetrar las membranas plasmáticas de los hepatocitos e incorporarse a los lisosomas, permite a los investigadores estudiar el papel y la regulación de estas proteinasas en diversos procesos biológicos .
Examen de la Autofagia en el Ayuno
Curiosamente, la cantidad de autolisosomas inducidos por la this compound aumenta con el ayuno. Esta característica hace que la this compound sea una herramienta útil para estudiar la autofagia inducida por el ayuno en el hígado, ya que el número de autolisosomas aislados se convierte en un indicador de esta respuesta fisiológica .
Mecanismo De Acción
Target of Action
Leupeptin, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor . It primarily targets and inhibits serine, cysteine, and threonine proteases . These proteases play crucial roles in various biological processes, including protein degradation and turnover, regulation of cellular functions, and signal transduction .
Mode of Action
Leupeptin acts as a competitive transition state inhibitor . It binds to the active sites of its target proteases, thereby preventing these enzymes from interacting with their substrates . This inhibition can be relieved by an excess of substrate . Leupeptin’s targets include trypsin, plasmin, porcine kallikrein, papain, and cathepsin B .
Biochemical Pathways
Leupeptin’s inhibition of proteases affects various biochemical pathways. For instance, it can prevent the degradation of proteins during their isolation from tissues or membranes . It also plays a role in the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components . When leupeptin is administered, it inhibits autolysosomal protein degradation, leading to the accumulation of autolysosomes in cells .
Pharmacokinetics
It is known that leupeptin is soluble in water, ethanol, acetic acid, and dmf . It is stable for 1 week at 4 °C and 1 month at -20 °C .
Result of Action
The inhibition of proteases by leupeptin can have significant effects at the molecular and cellular levels. For example, it can prevent the destruction of products from specific enzymatic reactions being studied in vitro . In the context of autophagy, the inhibition of autolysosomal protein degradation by leupeptin results in the accumulation of autolysosomes in cells .
Action Environment
The action, efficacy, and stability of leupeptin can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of leupeptin . Furthermore, the presence of other molecules, such as substrates of the proteases that leupeptin inhibits, can influence its efficacy .
Safety and Hazards
Leupeptin is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Leupeptin plays a crucial role in biochemical reactions by inhibiting various proteases. It interacts with enzymes such as trypsin, plasmin, porcine kallikrein, papain, cathepsin B, and endoproteinase Lys-C . The nature of these interactions is primarily competitive inhibition, where leupeptin binds to the active site of the enzyme, preventing substrate access. This inhibition can be relieved by an excess of substrate . Leupeptin is soluble in water, ethanol, acetic acid, and dimethylformamide, making it versatile for use in different experimental conditions .
Cellular Effects
Leupeptin has significant effects on various cell types and cellular processes. It is known to reduce cell death induced by excess calpain activation, providing protection against hair cell damage caused by gentamicin ototoxicity . In cellular signaling pathways, leupeptin inhibits autophagy by impairing amphisome-lysosome fusion, leading to the accumulation of autophagic vacuoles . This inhibition affects gene expression and cellular metabolism by disrupting the degradation of proteins and other cellular components.
Molecular Mechanism
At the molecular level, leupeptin exerts its effects through covalent binding to the active sites of serine, cysteine, and threonine proteases . This binding prevents the proteases from interacting with their substrates, thereby inhibiting their enzymatic activity. Leupeptin’s inhibition of proteases such as trypsin, plasmin, and cathepsin B is characterized by low inhibition constants (K_i), indicating high affinity for these enzymes . Additionally, leupeptin has been shown to inhibit the main protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), demonstrating its broad-spectrum protease-inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of leupeptin change over time. Leupeptin is stable for one week at 4°C and one month at -20°C when dissolved in water . Over time, leupeptin administration leads to the accumulation of autolysosomes in liver cells, as observed in studies with starved rats and mice . This accumulation results from the inhibition of lysosomal cysteine proteinases, which disrupts autophagic proteolysis and leads to the buildup of autophagic vacuoles .
Dosage Effects in Animal Models
The effects of leupeptin vary with different dosages in animal models. In a study involving a rat hind limb ischemia model, leupeptin administration resulted in larger gastrocnemius muscle fiber cross-sectional areas compared to saline-treated controls . No significant differences were observed in the injured hindlimbs. These findings suggest that leupeptin can mitigate muscle and nerve injuries at specific dosages, but its efficacy may be limited in certain conditions .
Metabolic Pathways
Leupeptin is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as cathepsin L, cathepsin B, cathepsin H, and legumain, which are lysosomal cysteine proteinases . By inhibiting these enzymes, leupeptin disrupts the degradation of proteins within lysosomes, leading to the accumulation of autophagic vacuoles and affecting metabolic flux . This inhibition can prevent or delay muscular dystrophy in animal models .
Transport and Distribution
Leupeptin is transported and distributed within cells and tissues through various mechanisms. It penetrates hepatocyte plasma membranes and incorporates into lysosomes, where it inhibits lysosomal cysteine proteinases . In neurons, leupeptin administration slows the axonal transport of autophagosomes and endolysosomes, leading to their accumulation within dystrophic axonal swellings . This selective disruption of axonal transport highlights leupeptin’s impact on cellular localization and accumulation.
Subcellular Localization
Leupeptin’s subcellular localization is primarily within lysosomes and autophagic vacuoles. In primary cortical neuron cultures, leupeptin treatment increases the levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) by inhibiting its lysosomal degradation . This accumulation of BACE1 in lysosomes suggests that leupeptin affects the subcellular localization and activity of proteases involved in neurodegenerative diseases. Additionally, leupeptin’s inhibition of lysosomal proteolysis leads to the accumulation of autophagic substrates and the formation of autolysosomes .
Propiedades
| { "Design of the Synthesis Pathway": "Leupeptin is a protease inhibitor that is commonly used in biochemical research. The synthesis pathway of Leupeptin involves the condensation of L-leucine and L-valine with a peptide bond. The resulting dipeptide is further modified to produce the final product.", "Starting Materials": [ "L-leucine", "L-valine", "Boc-L-leucine", "Boc-L-valine", "N-methylmorpholine", "N,N'-dicyclohexylcarbodiimide", "trifluoroacetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Boc-L-leucine and Boc-L-valine are condensed using N,N'-dicyclohexylcarbodiimide and N-methylmorpholine as coupling agents to form the dipeptide Boc-L-Leu-L-Val.", "The Boc protecting groups are removed using trifluoroacetic acid to yield L-Leu-L-Val.", "The dipeptide is then reacted with chloromethylketone to form the chloromethylketone derivative of Leupeptin.", "The chloromethylketone derivative is treated with sodium hydroxide to form the final product, Leupeptin." ] } | |
Número CAS |
55123-66-5 |
Fórmula molecular |
C20H39N6O4+ |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
[(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium |
InChI |
InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/p+1/t15-,16-,17-/m0/s1 |
Clave InChI |
GDBQQVLCIARPGH-ULQDDVLXSA-O |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC[NH+]=C(N)N)C=O)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC[NH+]=C(N)N)C=O)NC(=O)C |
Apariencia |
Solid powder |
Otros números CAS |
24365-47-7 103476-89-7 |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
LLR |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
acetyl-L-leucyl-L-leucyl-L-arginal leupeptin leupeptin, (S)-isomer leupeptin, monoacetate, (S)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



